molecular formula C25H14F3N5O B10925163 5-(Naphthalen-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(Naphthalen-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10925163
M. Wt: 457.4 g/mol
InChI Key: QIAXPMKBTAFXNZ-UHFFFAOYSA-N
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Description

5-[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-3-PHENYL-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidinesThe presence of the trifluoromethyl group and the naphthyl moiety in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 5-[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-3-PHENYL-1,2,4-OXADIAZOLE typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, and practical simplicity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-3-PHENYL-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the alteration of cell cycle progression and the induction of programmed cell death.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and their derivatives, such as:

Properties

Molecular Formula

C25H14F3N5O

Molecular Weight

457.4 g/mol

IUPAC Name

5-[5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C25H14F3N5O/c26-25(27,28)21-13-20(18-12-6-10-15-7-4-5-11-17(15)18)30-23-19(14-29-33(21)23)24-31-22(32-34-24)16-8-2-1-3-9-16/h1-14H

InChI Key

QIAXPMKBTAFXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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